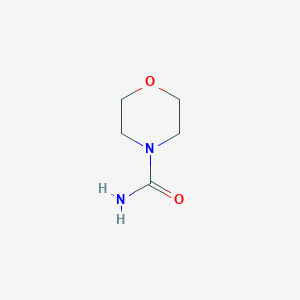

Morpholine-4-carboxamide

Vue d'ensemble

Description

Morpholine-4-carboxamide is a chemical compound with the CAS Number: 2158-02-3. It has a molecular weight of 130.15 .

Synthesis Analysis

Morpholines, including this compound, are frequently synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C5H10N2O2 .

Chemical Reactions Analysis

Morpholines, such as this compound, have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves coupling, cyclization, and reduction reactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Pharmacological Profile and Chemical Applications

Morpholine-4-carboxamide is a part of the morpholine and pyran analogues, known for their broad spectrum of pharmacological activities. Recent studies have delved into this moiety, revealing its potent pharmacophoric activities. The chemical design of various organic compounds incorporating morpholine has led to the development of pharmacologically active derivatives. These derivatives show promise in diverse applications, attributed to their structural versatility and biological relevance. Morpholines and pyrans hold a crucial position due to their multifaceted applications, ranging from chemical syntheses to pharmacological interventions (Asif & Imran, 2019). Furthermore, the synthesis and pharmaceutical applications of piperazine and morpholine analogues have been a focus, highlighting the broad spectrum of pharmaceutical applications these compounds possess. New methods have been developed for the synthesis of their derivatives, underscoring the current trends in their synthesis and the potency of their pharmacophoric activities (Mohammed et al., 2015).

Gene Function Inhibition and Solid-phase Synthesis

Morpholino oligos have been recognized for their capability to inhibit gene function in various model organisms. This approach has been utilized to study gene function in embryos and other organisms, providing a relatively simple and rapid method to explore gene functions (Heasman, 2002). Additionally, the polymer-supported synthesis of heterocycles bearing oxazine and thiazine scaffolds, including morpholines, has been summarized. The field continues to expand, indicating the potential of morpholine derivatives in synthetic chemistry and their applications in developing novel compounds (Králová et al., 2018).

Fluorescent Probes and Antioxidant Activity

The role of 8-amidoquinoline derivatives, including this compound, as fluorescent probes for zinc ion determination has been extensively studied. These derivatives have shown potential in environmental and biological applications due to their fast reactivity, good selectivity, and bio-compatibility. The introduction of various carboxamide groups, such as this compound, into 8-aminoquinoline molecules has improved water solubility and cell membrane permeability, making them suitable for use as fluorescent sensors in detecting Zn2+ ions (Mohamad et al., 2021). Moreover, the analytical methods used in determining antioxidant activity have also been reviewed, highlighting the importance of studying antioxidants in various fields, including medicine and pharmacy. This review critically presents the most important tests used to determine antioxidant activity, detection mechanism, applicability, advantages, and disadvantages of these methods, with potential relevance to this compound derivatives (Munteanu & Apetrei, 2021).

Safety and Hazards

Orientations Futures

Morpholines, including Morpholine-4-carboxamide, have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been described . Future research may focus on further advancements in the synthesis of morpholines and their applications.

Mécanisme D'action

Target of Action

Morpholine-4-carboxamide is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . .

Mode of Action

It is known that morpholine derivatives have been used in the design of ruthenium-based antibacterial agents . These agents have shown potent antibacterial activity, with the ability to destroy bacterial membranes and induce reactive oxygen species (ROS) production in bacteria .

Analyse Biochimique

Biochemical Properties

Morpholine-4-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme that plays a crucial role in cognitive function . It also interacts with carbonic anhydrase CA-II, an enzyme essential for maintaining homeostasis in several processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell function by interacting with key enzymes and proteins. For example, it can inhibit acetylcholinesterase, which can impact cognitive function . It also interacts with carbonic anhydrase CA-II, affecting processes such as respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can bind to the active sites of enzymes like acetylcholinesterase and carbonic anhydrase CA-II, inhibiting their activity . This can lead to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

Its inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase CA-II suggest that it may have long-term impacts on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its interactions with enzymes like acetylcholinesterase and carbonic anhydrase CA-II . These interactions could potentially affect metabolic flux or metabolite levels.

Propriétés

IUPAC Name |

morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(8)7-1-3-9-4-2-7/h1-4H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWFSTHEYLJLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175930 | |

| Record name | Morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2158-02-3 | |

| Record name | 4-Morpholinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2158-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morpholine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

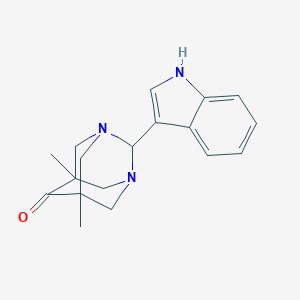

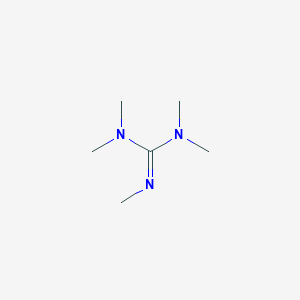

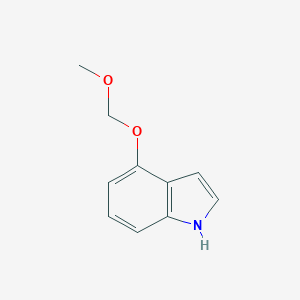

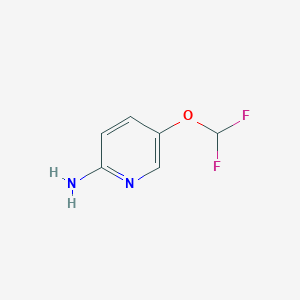

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)

![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)

![3-Chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B177877.png)